Methyloleate-d3
CAS No.:
Cat. No.: VC18529434
Molecular Formula: C19H36O2
Molecular Weight: 299.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H36O2 |
|---|---|
| Molecular Weight | 299.5 g/mol |
| IUPAC Name | trideuteriomethyl (Z)-octadec-9-enoate |
| Standard InChI | InChI=1S/C19H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h10-11H,3-9,12-18H2,1-2H3/b11-10-/i2D3 |
| Standard InChI Key | QYDYPVFESGNLHU-OEZTXSLXSA-N |
| Isomeric SMILES | [2H]C([2H])([2H])OC(=O)CCCCCCC/C=C\CCCCCCCC |
| Canonical SMILES | CCCCCCCCC=CCCCCCCCC(=O)OC |
Introduction
Chemical and Structural Characteristics of Methyloleate-d3
Molecular Architecture and Identification
Methyloleate-d3 is structurally characterized as the trideuteriomethyl ester of (Z)-octadec-9-enoic acid. The deuterium atoms replace three hydrogen atoms in the methyl group, resulting in the InChIKey QYDYPVFESGNLHU-OEZTXSLXSA-N . The SMILES notation for this compound is C()()OC(=O)CCCCCCC/C=C\CCCCCCCC, highlighting the cis configuration of the double bond at the 9th carbon and the deuterated methyl terminus .
Table 1: Key Identifiers of Methyloleate-d3
| Property | Value | Source |
|---|---|---|
| CAS Number | 20960-67-2 | |
| Molecular Formula | C₁₉H₃₃D₃O₂ | |
| Molecular Weight | 299.51 g/mol | |
| IUPAC Name | Trideuteriomethyl (Z)-octadec-9-enoate | |
| Density (20°C) | 0.87–0.89 g/cm³ |
Physicochemical Properties
The compressed-liquid density of Methyloleate-d3 has been measured using vibrating-tube densimetry, revealing a density range of 0.87–0.89 g/cm³ at 20°C . These values align closely with non-deuterated methyl oleate, suggesting minimal isotopic effect on bulk physical properties . Solubility studies indicate that Methyloleate-d3 is miscible with common organic solvents such as dimethyl sulfoxide (DMSO) and ethanol but exhibits limited solubility in aqueous media . Storage recommendations specify refrigeration at 2–8°C to prevent degradation, with solutions stable for up to six months at -80°C .
Synthesis and Isotopic Labeling Strategies
Deuterium Incorporation Methods
A robust synthesis route involves the reaction of methyl 3-thiopropanoate with deuterated methyl iodide (CD₃I), yielding the SCD₃ reagent DMTP . This method achieves a deuterium incorporation efficiency exceeding 99%, as validated by mass spectrometry . The reaction proceeds under mild conditions (25–50°C), making it scalable for industrial applications .
Analytical Characterization
Nuclear magnetic resonance (¹H NMR) spectra of Methyloleate-d3 show complete suppression of the methyl proton signal at δ 3.65 ppm, confirming successful deuteration . Gas chromatography (GC) analyses coupled with flame ionization detection (FID) demonstrate a purity >98%, with retention times identical to non-deuterated analogs .
Applications in Pharmaceutical and Material Science
Metabolic Tracing and Drug Development
Methyloleate-d3 is extensively used to track lipid metabolism in vivo. Its incorporation into lipoproteins and cell membranes enables real-time monitoring of lipid turnover using techniques like stable isotope-resolved metabolomics (SIRM) . For instance, deuterated analogs of the insecticide Sulfoxaflor, synthesized using Methyloleate-d3, have shown enhanced pharmacokinetic profiling in preclinical studies .
Polymer Chemistry and Bio-based Materials
In polymer science, Methyloleate-d3 serves as a monomer in the synthesis of deuterated polyesters and polyamides. Cross-metathesis reactions with Grubbs catalysts produce dimethyl E-octadec-9-enedioate, a precursor for biodegradable plastics . The deuterated backbone improves the mechanical properties of these polymers while allowing precise structural analysis via small-angle neutron scattering (SANS) .
Table 2: Applications of Methyloleate-d3 in Research
Recent Advancements and Future Directions
Recent studies have optimized the use of Methyloleate-d3 in biofuels research. Its compatibility with biodiesel blends has been validated, with deuterated esters improving the accuracy of combustion efficiency measurements . Future applications may exploit its isotopic signature in quantum dot synthesis and neutron scattering tomography, offering unprecedented resolution in material imaging .
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